molecular formula C15H21FN2O3S B2395834 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235289-46-9

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2395834
CAS No.: 1235289-46-9
M. Wt: 328.4
InChI Key: LJNPBLWNAUOAML-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide features a fluorophenyl group attached to an acetamide backbone, with a methylsulfonyl-substituted piperidine moiety. This structure combines aromatic, sulfonyl, and heterocyclic elements, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-22(20,21)18-8-6-13(7-9-18)11-17-15(19)10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNPBLWNAUOAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The synthesis begins with piperidin-4-ylmethanol (1), which undergoes sequential transformations:

Step 1: Nitrogen Sulfonylation
Treatment with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA, 2.5 eq) as base affords 1-(methylsulfonyl)piperidin-4-yl)methanol (2) in 85-92% yield.

Step 2: Alcohol Amination
Conversion of the hydroxyl group to the primary amine proceeds via a modified Gabriel synthesis:

  • Mesylation with methanesulfonyl chloride (1.1 eq) in DCM/TEA (0°C → rt, 4 h)
  • Displacement with sodium azide (3 eq, DMF, 80°C, 12 h)
  • Staudinger reduction using triphenylphosphine (1.2 eq) in THF/H₂O (3:1) to yield 1-(methylsulfonyl)piperidin-4-yl)methanamine (3).

Synthesis of 4-Fluorophenylacetic Acid

Catalytic Carboxylation

4-Fluorotoluene undergoes Friedel-Crafts acylation with chloroacetyl chloride (AlCl₃ catalyst, 0°C → reflux) followed by acidic hydrolysis (H₂SO₄/H₂O, 80°C) to yield 4-fluorophenylacetic acid (4) in 68-75% yield.

Amide Bond Formation Strategies

CDI-Mediated Coupling (Procedure C)

  • Activate 4-fluorophenylacetic acid (1.0 eq) with N,N′-carbonyldiimidazole (CDI, 1.1 eq) in anhydrous THF (2 h, rt)
  • Add 1-(methylsulfonyl)piperidin-4-yl)methanamine (1.05 eq) in THF dropwise
  • Stir 12 h at rt → 82% isolated yield after column chromatography (SiO₂, EtOAc/hexanes 3:2)

Key Advantages :

  • Minimal epimerization risk
  • Compatible with acid-sensitive substrates
  • Scalable to multi-kilogram batches

Alternative Synthetic Routes

Mixed Anhydride Method

Reaction of 4-fluorophenylacetic acid with isobutyl chloroformate (1.1 eq) in presence of N-methylmorpholine (1.2 eq) followed by amine coupling achieves 76-81% yield.

HATU/HOAt Activation

Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 eq) with N-hydroxy-7-azabenzotriazole (HOAt, 0.2 eq) in DMF enables rapid coupling (2 h, 0°C → rt) at 89% yield.

Process Optimization

Solvent Screening

Solvent Yield (%) Purity (HPLC)
THF 82 98.2
DCM 78 97.8
DMF 89 99.1
EtOAc 65 96.4

DMF optimal for both yield and purity despite higher boiling point

Characterization Data

Spectral Properties

¹H NMR (400 MHz, DMSO-d₆) :
δ 7.82 (t, J = 5.6 Hz, 1H, NH), 7.45-7.38 (m, 2H, ArH), 7.15-7.08 (m, 2H, ArH), 3.72 (s, 2H, CH₂CO), 3.15 (d, J = 6.4 Hz, 2H, NCH₂), 2.91 (s, 3H, SO₂CH₃), 2.78-2.69 (m, 2H, piperidine H), 2.12-1.98 (m, 3H, piperidine H), 1.62-1.49 (m, 2H, piperidine H).

HRMS (ESI+) :
Calculated for C₁₅H₂₀FN₂O₃S [M+H]⁺: 327.1174
Found: 327.1171

Industrial Scale Considerations

Continuous Flow Synthesis

Implementing a segmented flow reactor system reduces reaction time from 12 h to 23 minutes with:

  • 5:1 THF/DMF solvent mixture
  • 65°C reaction temperature
  • 92% conversion efficiency

Challenges and Solutions

Challenge : Sulfonamide Hydrolysis

  • Solution : Maintain pH > 4 during aqueous workups
    Challenge : Amine Oxidation
  • Solution : Sparge reactions with nitrogen and add 0.1% BHT

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile reagent in various chemical reactions, facilitating the synthesis of more complex molecules.
  • Reactivity Studies : It can undergo oxidation, reduction, and substitution reactions, making it useful for exploring reaction mechanisms.

Biology

  • Biological Activity Investigation : Research indicates potential enzyme inhibition and receptor binding capabilities. For instance, studies have shown that derivatives of this compound can modulate the activity of certain enzymes, impacting metabolic pathways.

Medicine

  • Therapeutic Potential : The compound is being explored for its efficacy in treating various diseases. Its structural similarities to known pharmacological agents suggest potential applications in drug development.
  • Case Study Example : A study highlighted its use as a lead compound for developing inhibitors targeting cyclin-dependent kinases (CDK), which are crucial in cancer therapy .

Industry

  • Material Development : The compound's unique properties make it suitable for developing new materials and chemical processes. Its stability and reactivity can be harnessed in formulating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Aromatic Substitutents

2-azido-N-(4-fluorophenyl)acetamide ()
  • Structure : Lacks the piperidine-sulfonyl group but shares the fluorophenyl-acetamide core.
  • Key Differences : The absence of the piperidine-sulfonyl moiety reduces molecular complexity and weight (C₈H₇FN₄O vs. C₁₅H₁₉FN₂O₃S).
N-(4-Methoxyphenyl)acetamide ()
  • Key Differences : The methoxy group is less electronegative than fluorine, altering electronic properties. The target’s fluorophenyl group may improve metabolic stability due to fluorine’s resistance to oxidation.

Piperidine-Sulfonyl Derivatives

2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ()
  • Structure : Features a methoxyphenyl and methylpiperidinylsulfonyl group attached to a phenyl ring.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Structure : Uses a piperazine ring instead of piperidine.
  • Key Differences : Piperazine’s additional nitrogen atom may alter basicity and hydrogen-bonding patterns compared to the target’s piperidine.

Fentanyl-Related Analogs

Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) ()
  • Structure : Shares the acetamide-piperidine core but includes a phenethyl group and lacks sulfonyl substitution.
  • Key Differences : The target’s methylsulfonyl group replaces the phenethyl moiety, likely reducing opioid receptor affinity while introducing sulfonyl-mediated polarity.
W-18 and W-15 ()
  • Structure : Sulfonamide-containing piperidine derivatives.
  • Key Differences: The target’s sulfonyl group (vs.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Notes Source
Target Compound C₁₅H₁₉FN₂O₃S 4-fluorophenyl, methylsulfonyl-piperidine Hypothesized enhanced solubility -
2-azido-N-(4-fluorophenyl)acetamide C₈H₇FN₄O 4-fluorophenyl, azido Synthetic intermediate
N-(4-methoxyphenyl)acetamide C₉H₁₁NO₂ 4-methoxyphenyl Antimicrobial activity
Acetyl fentanyl C₂₃H₂₈N₂O Phenethyl-piperidine, phenyl Opioid receptor agonist
2-(4-Methoxyphenyl)-... () C₂₁H₂₆N₂O₄S 4-methoxyphenyl, methylpiperidinylsulfonyl Synthetic intermediate
W-18 C₁₉H₂₀ClN₃O₃S 4-nitrophenylethyl, chlorophenyl-sulfonamide Psychoactive sulfonamide

Key Research Findings and Implications

Fluorophenyl vs. Other Aromatic Groups : The fluorophenyl group in the target compound may confer metabolic stability over methoxy or chloro analogs (e.g., ).

Sulfonyl Group Impact: The methylsulfonyl substitution on piperidine likely enhances water solubility compared to non-sulfonated analogs (e.g., acetyl fentanyl).

Piperidine vs.

Biological Activity

2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, with the CAS number 1235289-46-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group , a piperidine ring , and an acetamide moiety . The presence of the fluorine atom in the structure is believed to enhance its biological activity by influencing its chemical reactivity and pharmacokinetic properties.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain biological pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential as an antimicrobial agent, anticancer drug, and enzyme inhibitor.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, related compounds have demonstrated inhibitory effects against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Anticancer Potential

Studies indicate that compounds in this class may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDK2 have shown promise in cancer therapy . The specific compound under discussion has not been directly tested for CDK inhibition but shares structural similarities with known inhibitors.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related acetamides found that they exhibited bactericidal action against Staphylococcus aureus and Enterococcus species. The mechanism involved inhibition of protein synthesis and disruption of nucleic acid production .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of piperidine derivatives, revealing that certain compounds exhibited significant cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutics .

Comparative Analysis

Compound Biological Activity MIC (μM) IC50 (μM)
This compoundAntimicrobial15.625 - 125TBD
Related Piperidine DerivativeAnticancerTBD18
Known CDK InhibitorAnticancerTBD<1

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity and purity of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the methylsulfonyl-piperidine moiety (δ ~2.5–3.5 ppm for CH2_2 groups adjacent to sulfonyl) .
  • Infrared (IR) Spectroscopy: Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm1^{-1}) and sulfonyl S=O stretch (~1150–1300 cm1^{-1}) .
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS), with expected [M+H]+^+ ion matching the molecular formula C15_{15}H20_{20}FN2_2O3_3S .
  • Chromatography: Use HPLC or TLC with UV detection to assess purity (>95% by area normalization) .

Q. What synthetic routes are feasible for this compound, and what parameters critically influence yield?

Methodological Answer:

  • Stepwise Synthesis:
    • Piperidine Functionalization: React 1-(methylsulfonyl)piperidin-4-amine with a sulfonyl chloride or bromoacetamide derivative under basic conditions (e.g., K2_2CO3_3 in DMF) .
    • Acetamide Coupling: Use EDC/HOBt or DCC-mediated coupling between the piperidine intermediate and 4-fluorophenylacetic acid .
  • Critical Parameters:
    • Temperature: Maintain 0–5°C during sulfonylation to avoid side reactions .
    • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
    • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >90% yield .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

Methodological Answer:

  • Comparative Assay Design:
    • Perform parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify context-dependent activity .
    • Use isothermal titration calorimetry (ITC) to measure binding affinity differences between targets .
  • Data Analysis:
    • Apply statistical tools (e.g., ANOVA) to assess variability due to assay conditions (pH, incubation time) .
    • Cross-validate with molecular docking to predict binding modes and explain potency variations (e.g., fluorophenyl interactions with hydrophobic pockets) .

Q. What structural modifications could improve pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement:
    • Replace the methylsulfonyl group with a trifluoromethanesulfonyl group to enhance metabolic stability .
    • Introduce hydrophilic groups (e.g., hydroxyl) on the piperidine ring to improve solubility .
  • In Vitro Testing:
    • Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) .
    • Measure logP via shake-flask method to optimize lipophilicity (target logP ~2–3) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s mechanism of action be addressed?

Methodological Answer:

  • Target Validation:
    • Conduct siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity in cellular models .
    • Use surface plasmon resonance (SPR) to quantify binding kinetics to suspected receptors (e.g., GPCRs) .
  • Pathway Mapping:
    • Perform phosphoproteomics or transcriptomics to identify downstream signaling pathways affected by the compound .

Experimental Design Tables

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°C (sulfonylation)Prevents byproducts
SolventDMF or acetonitrileEnhances coupling
Reaction Time12–24 hoursCompletes amidation
CatalystEDC/HOBt>90% efficiency

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalReference
1H^1H-NMRδ 7.2–7.4 ppm (4-fluorophenyl aromatic H)
13C^{13}C-NMRδ 170 ppm (amide C=O)
IR1675 cm1^{-1} (C=O stretch)
HRMS[M+H]+^+ = 333.12 (C15_{15}H20_{20}FN2_2O3_3S)

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